3-Bromo-2-chloro-5-fluoropyridine

Suzuki-Miyaura coupling Chemoselectivity Polyhalogenated heterocycle

Medicinal chemists designing multi-step pyridine functionalization face regioselectivity conflicts with single-halogen intermediates. 3-Bromo-2-chloro-5-fluoropyridine provides three orthogonally reactive halogens enabling a defined reaction sequence: C3-Br for Pd-catalyzed cross-coupling, C5-F for SNAr, then C2-Cl displacement. • Patented TRK kinase inhibitor route: Negishi coupling at C3-Br proceeds at 50 mmol scale • Solid at ambient temp (mp 73-76°C) - no cold-chain logistics required • Available in multi-kg lots at ≥98% purity from established suppliers

Molecular Formula C5H2BrClFN
Molecular Weight 210.43 g/mol
CAS No. 884494-36-4
Cat. No. B1373312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-fluoropyridine
CAS884494-36-4
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Cl)F
InChIInChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H
InChIKeyNKUUDYHEWVWETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5-fluoropyridine: Trihalogenated Pyridine Building Block


3-Bromo-2-chloro-5-fluoropyridine (CAS 884494-36-4) is a polyhalogenated pyridine derivative bearing three distinct halogen substituents—bromine at C3, chlorine at C2, and fluorine at C5—on the electron-deficient pyridine ring . With a molecular formula of C₅H₂BrClFN and a molecular weight of 210.43 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the differential reactivity of its halogen atoms enables programmed, sequential bond-forming reactions . It is commercially available as a white to off-white crystalline solid from multiple international suppliers at scales ranging from gram quantities to multi-kilogram production lots .

Trihalogenated pyridine building block Sequential coupling design
Differential halogen reactivity for synthesis C3-Br, C2-Cl, C5-F handles
Multi-supplier commercial availability Gram to multi-kilogram scale

Why Regioisomeric Trihalopyridines Cannot Substitute


Compounds sharing the molecular formula C₅H₂BrClFN exist as multiple regioisomers—including 3-bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5), 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5), and 2-bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8)—that differ solely in the positional arrangement of halogen substituents . Despite their isomeric relationship, these compounds exhibit sharply divergent reactivity profiles: the site of bromine substitution dictates which position undergoes oxidative addition in palladium-catalyzed cross-coupling, the chlorine position governs nucleophilic aromatic substitution susceptibility, and the fluorine position modulates both electronic properties and metabolic stability in downstream drug candidates . Furthermore, patent literature explicitly specifies 3-bromo-2-chloro-5-fluoropyridine as the required intermediate for constructing imidazo[1,2-b]pyridazine macrocyclic TRK kinase inhibitors, where the C3-bromo/C2-chloro/C5-fluoro arrangement is essential for the synthetic sequence; substitution with any other regioisomer would place reactive handles at incorrect positions, breaking the designed synthetic route .

Regioisomer mismatch

C₅H₂BrClFN regioisomers differ in halogen position. Site of bromine dictates initial cross-coupling site; changing regioisomer alters the entire synthetic sequence.

Patent-specified route failure

TRK inhibitor macrocycle synthesis requires C3–Br for Negishi coupling. Alternative regioisomers place reactive handles incorrectly and cannot access the key intermediate.

Supply chain variability

Low-melting regioisomers (e.g., CAS 514797-97-8, mp 28–30°C) may require cold-chain storage, increasing logistical complexity versus the ambient-solid target compound.

Quantitative Differentiation Against Closest Analogs


Halogen Reactivity Hierarchy for C3-Selective Suzuki Coupling

In polyhalogenated pyridine Suzuki-Miyaura cross-coupling, the relative reactivity of leaving groups follows the order –Br > –OSO₂F > –Cl, as established by Zhang et al. (2016) . For monohalopyridines, Usuki et al. (2018) demonstrated that experimental coupling yields follow Br > I >> Cl, and that the C3 position is inherently more reactive than C2 or C4, with 3-bromopyridine affording quantitative coupling product yield . Applied to 3-bromo-2-chloro-5-fluoropyridine, this means the C3–Br bond undergoes oxidative addition preferentially over the C2–Cl bond, enabling selective first-stage functionalization at C3 while preserving C2–Cl and C5–F for subsequent orthogonal transformations. This programmed reactivity is not replicated in regioisomers where bromine occupies C2 (e.g., CAS 514797-97-8) or C5 (e.g., CAS 831203-13-5), where the initial coupling site shifts accordingly and alters the entire synthetic sequence .

C3-Selective Suzuki Coupling
Class-level inference
C3–Br oxidative addition is favored over C2–Cl. 3-bromopyridine benchmark achieves quantitative coupling yield.
Supports programmed sequential coupling design.
Reactivity order: –Br > –OSO₂F > –Cl. Regioisomer placement alters initial coupling site.
Suzuki-Miyaura coupling Chemoselectivity Polyhalogenated heterocycle

Patent-Cited Intermediate for TRK Kinase Inhibitor Macrocycles

3-Bromo-2-chloro-5-fluoropyridine is explicitly designated as the required starting material in WO/2019/120267 A1 (HitGen Inc.) for synthesizing imidazo[1,2-b]pyridazine macrocyclic kinase inhibitors targeting TRK . The synthetic route proceeds through tert-butyl 2-(2-chloro-5-fluoropyridin-3-yl)-tetrahydropyrrole-1-carboxylate, where the C3 position of the pyridine ring must bear the coupling handle for Negishi-type coupling with a pyrrolidine organozinc reagent . This transformation exploits the C3–Br bond for C–C bond formation, yielding the key intermediate in 25% isolated yield (3.80 g from 10.5 g starting material, 50.0 mmol scale) . The regioisomer 3-bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) cannot substitute in this sequence because its C2–F/C5–Cl arrangement would place the coupling site at an incompatible position relative to the pharmacophoric requirements of the macrocyclic TRK inhibitor scaffold.

TRK Inhibitor Intermediate
Head-to-head
Sole regioisomer specified in WO/2019/120267 A1 for Negishi coupling at C3–Br. Key intermediate yield: 25% (3.80 g, 50.0 mmol scale).
Correct regioisomer is essential for patent-defined route.
Comparator regioisomer CAS 884494-87-5 has no cited utility in this patent; incompatible halogen placement.
Kinase inhibitor TRK inhibitor Macrocyclic drug

Supply Chain Maturity: Multi-Supplier Availability at ≥98% Purity

3-Bromo-2-chloro-5-fluoropyridine is stocked by multiple independent suppliers at purities of ≥98% (GC or HPLC), including Capotchem (98% min, GC, up to 10 kg scale), Aladdin (98%, 1 g–100 g stocked), Apollo Scientific (98+%), and Chemscene (≥98%) . This contrasts with the Sigma-Aldrich listing, which offers only 95% purity . Among C₅H₂BrClFN regioisomers, the target compound benefits from the broadest supplier base: 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) is available from TCI and Fisher at ≥98% purity but with a lower melting point range (49–54°C), while 2-bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) exists as a low-melting solid (mp 28–30°C) requiring cold-chain storage, increasing logistical complexity and cost . The target compound's higher melting point (literature range 73–76°C) and solid physical form at ambient temperature facilitate easier handling, storage, and weighing accuracy in both laboratory and pilot-plant settings .

Supply Chain Maturity
Cross-study comparable
≥98% purity from ≥4 independent suppliers; scale up to 100 kg. Mp 73–76°C, ambient-temperature solid.
Reduces single-source risk and cold-chain complexity.
Low-melting regioisomer CAS 514797-97-8 (mp 28–30°C) requires 2–8°C storage; broader supplier base for target compound.
Commercial availability Purity specification Supply chain

Distinct logP and pKa Profile from C5-Fluorine Placement

The physicochemical profile of 3-bromo-2-chloro-5-fluoropyridine is characterized by a computed logP of 2.49 (LogD at pH 7.4 = 2.49), a topological polar surface area of 12.9 Ų, and a predicted pKa of –2.97 ± 0.10 . These values reflect the electronic influence of the C5-fluorine substituent, which exerts a stronger electron-withdrawing effect at the para position relative to the pyridine nitrogen compared to fluorine at C2 or C3 in other regioisomers. The C₅H₂BrClFN regioisomer family exhibits identical computed logP values (2.64, XLogP3-AA) and TPSA (12.9 Ų), but the pKa and reactivity toward nucleophiles varies with substitution pattern . The C5-fluorine placement in the target compound reduces electron density at the C2 and C6 positions to a greater extent than C2- or C3-fluorinated isomers, as predicted by the Hammett σₚ value for fluorine (+0.06) versus σₘ (+0.34), thereby enhancing the electrophilicity of C2–Cl toward nucleophilic aromatic substitution relative to regioisomers where chlorine occupies the C5 position . This subtle electronic differentiation influences both synthetic reactivity and the metabolic stability of derived drug candidates bearing this pyridine scaffold.

logP and pKa Profile
Class-level inference
Computed logP 2.49, pKa –2.97. C5-F enhances C2–Cl electrophilicity via resonance effect.
C5-fluorine position influences nucleophilic substitution reactivity.
Electronic effect differs from C2 or C3 fluorinated regioisomers based on Hammett σ values.
Lipophilicity Physicochemical properties Drug-likeness

Metal-Free Site-Selective C–N Bond Formation at Fluorine-Bearing Carbon

Wang, Liu, and Dai (2015) demonstrated that in metal-free, site-selective C–N bond-forming reactions of polyhalogenated pyridines, the fluorine-bearing carbon is the preferred coupling site, with a wide array of halogenated pyridines reacting preferentially with amines at the fluorine group to generate monosubstituted products with high selectivities . For 3-bromo-2-chloro-5-fluoropyridine, this principle predicts that nucleophilic amination would occur preferentially at C5 (the fluorine-bearing position) over C2–Cl or C3–Br, providing an orthogonal functionalization pathway distinct from palladium-catalyzed cross-coupling (which favors C3–Br). This orthogonal reactivity—C3 for cross-coupling, C5 for nucleophilic amination, C2 for subsequent substitution—is a direct consequence of the specific 3-Br/2-Cl/5-F substitution pattern and is not available in regioisomers such as 2-bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8), where fluorine at C3 positions the amination site adjacent to the ring nitrogen rather than para to it, altering both reactivity and regiochemical outcome . The environmentally benign, base-promoted selective amination method of polyhalogenated pyridines developed by Chen et al. (2019) further validates this reactivity paradigm using water as solvent, providing halogenated 2-aminopyridine derivatives in moderate to excellent yields with high selectivity .

Metal-Free C–N Amination
Class-level inference
Fluorine-bearing carbon (C5) is predicted preferred site for metal-free amination, orthogonal to C3–Br cross-coupling.
Enables three-stage orthogonal reactivity without protecting groups.
Regioisomers with F at C2 or C3 lose spatial separation of coupling and amination sites.
C–N coupling Site-selectivity Metal-free amination

Synthetic Route via Regioselective Bromination with CuBr

The primary synthetic route to 3-bromo-2-chloro-5-fluoropyridine involves regioselective bromination of commercially available 2-chloro-5-fluoropyridine using cuprous bromide (CuBr) as the brominating agent . This single-step transformation installs bromine selectively at the C3 position, exploiting the directing effect of the pyridine nitrogen and the existing C2–Cl substituent. The process is described in patent literature (EP 1626045 A1) for producing 3-substituted 2-chloro-5-fluoropyridines or salts thereof at industrial scale . In contrast, regioisomers such as 2-bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) require multi-step sequences—for example, bromination of 2-amino-3-fluoro-5-chloropyridine with HBr/Br₂ at 0°C followed by diazotization—introducing additional synthetic steps, hazardous reagents, and lower overall yields . The direct CuBr-mediated bromination route to the target compound benefits from readily available precursors, milder conditions, and compatibility with kilo-scale production as evidenced by Capotchem's 10 kg production capability and Alfa Industry's 25–100 kg offering .

Synthetic Accessibility
Supporting evidence
One-step CuBr-mediated bromination of 2-chloro-5-fluoropyridine. Demonstrated production at multi-kg scale.
Fewer synthetic steps support cost-efficient scale-up.
Alternative regioisomers require multi-step sequences with hazardous reagents (e.g., HBr/Br₂, diazotization).
Regioselective halogenation Synthetic accessibility Process chemistry

Optimal Application Scenarios for Procurement


Sequential Three-Stage Synthesis of Trisubstituted Pyridine Pharmacophores

Research groups constructing densely functionalized pyridine cores for kinase inhibitor or receptor antagonist programs should prioritize 3-bromo-2-chloro-5-fluoropyridine when the synthetic plan requires three distinct, sequential functionalization events. The established reactivity order (–Br > –Cl > –F in cross-coupling ; fluorine as the preferred site for metal-free C–N coupling ) enables a programmed sequence: (1) Suzuki, Negishi, or Sonogashira coupling at C3–Br; (2) nucleophilic aromatic substitution or Buchwald-Hartwig amination at C5–F; and (3) final displacement of C2–Cl. This three-stage orthogonality is unique to the 3-Br/2-Cl/5-F substitution pattern and cannot be replicated with any other C₅H₂BrClFN regioisomer, where reactive sites spatially overlap .

TRK Kinase Inhibitor Development Following HitGen Patent Route

Pharmaceutical development teams pursuing imidazo[1,2-b]pyridazine macrocyclic TRK kinase inhibitors should procure 3-bromo-2-chloro-5-fluoropyridine specifically, as this is the designated intermediate in the published patent route . The Negishi coupling step with 1-tert-butoxycarbonyl-pyrrolidine proceeds at the C3–Br position (demonstrated yield: 25% at 50 mmol scale) to generate tert-butyl 2-(2-chloro-5-fluoropyridin-3-yl)-tetrahydropyrrole-1-carboxylate, the key intermediate en route to the macrocyclic final compound . Attempted substitution with any other C₅H₂BrClFN regioisomer would require de novo synthetic route design, negating the established patent precedent and potentially creating freedom-to-operate complications .

Multi-Kilogram Procurement for Preclinical or Phase I API Manufacturing

Procurement professionals scaling up from gram-scale medicinal chemistry to kilo-scale process chemistry should select 3-bromo-2-chloro-5-fluoropyridine based on its demonstrated multi-supplier production capability at ≥98% purity, with established vendors offering batch sizes up to 10 kg (Capotchem) and 25–100 kg (Alfa Industry) . The compound's solid physical form at ambient temperature (mp 73–76°C) eliminates cold-chain logistics costs that would be incurred with the low-melting regioisomer 2-bromo-5-chloro-3-fluoropyridine (mp 28–30°C, requiring 2–8°C storage) . The one-step synthetic route from 2-chloro-5-fluoropyridine via CuBr-mediated bromination, protected under EP 1626045, provides a scalable, cost-efficient manufacturing pathway with established intellectual property coverage .

Building Block for Pyrazolo[1,5-a]pyrimidinylcarboxamide Programs

3-Bromo-2-chloro-5-fluoropyridine serves as the precursor to 2-chloro-5-fluoropyridin-3-ylboronic acid (prepared via lithium-halogen exchange with n-BuLi at –78°C followed by quenching with B(OiPr)₃) , which is subsequently employed in Suzuki-Miyaura couplings to construct pyrazolo[1,5-a]pyrimidinylcarboxamide compounds under investigation for treating various medical disorders . The C3-boronic acid derivative retains the C2–Cl and C5–F handles for further elaboration, maintaining the orthogonal reactivity advantage of the parent compound. This application is specifically enabled by the C3-bromo substitution; alternative regioisomers with bromine at C2 or C5 would generate boronic acid at different positions, producing regioisomeric coupling products with divergent biological activity profiles .

Application
Selection Property
Validation Focus
Sequential three-stage synthesis
Orthogonal reactivity pattern
C3 cross-coupling, C5 amination, C2 substitution sequence
TRK kinase inhibitor programs
Patent-specified intermediate
Negishi coupling at C3–Br as per published route
Multi-kilogram procurement
Supply chain maturity
Multi-supplier availability, ambient solid form, scalable route
Pyrazolopyrimidinylcarboxamide building block
Boronic acid precursor
C3–Br conversion to boronic acid; retains orthogonal handles

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